Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Historical Evolution of Heterocyclic Scaffolds in Drug Discovery
The development of heterocyclic compounds has been a cornerstone of pharmaceutical innovation since the early 20th century. Nitrogen- and sulfur-containing heterocycles, such as pyridine, thiophene, and benzodiazepine, have dominated drug design due to their ability to mimic endogenous molecules and interact with biological targets. For instance, penicillin’s β-lactam ring (a four-membered heterocycle) revolutionized antibiotic therapy by inhibiting bacterial cell wall synthesis. Similarly, the introduction of pyrazole and thiazole cores in anti-inflammatory and anticancer agents underscored the versatility of heterocycles in addressing diverse pathologies.
The concept of scaffold hopping —replacing core structures while preserving bioactivity—emerged as a pivotal strategy in the late 1990s. This approach enabled medicinal chemists to circumvent pharmacokinetic limitations and intellectual property barriers. For example, the replacement of pyrimidine with pyrazine in COX-2 inhibitors yielded celecoxib, which retained efficacy while reducing off-target effects. Thieno[3,4-d]pyridazine derivatives represent a modern iteration of this strategy, combining the electronic properties of thiophene with the rigidity of pyridazine to enhance target engagement.
Table 1: Key Heterocyclic Scaffolds and Their Therapeutic Applications
| Heterocycle | Example Drug | Therapeutic Use | Year Introduced |
|---|---|---|---|
| β-Lactam | Penicillin G | Antibacterial | 1940 |
| Pyrazole | Celecoxib | Anti-inflammatory | 1998 |
| Thieno[3,4-d]pyridazine | Ethyl 5-(3-bromobenzamido)... | Under investigation | N/A |
The synthesis of thieno[3,4-d]pyridazine derivatives often involves multicomponent reactions (MCRs) and cyclization strategies. For instance, Ghada S. Masaret’s work demonstrated that 3-amino-thiophene precursors could be cyclized with aldehydes to yield pyrazolo[3,4-d]thieno[3,2-b]pyridines, which exhibited cytotoxic activity against HepG2 cells. These methodologies laid the groundwork for functionalizing the thieno[3,4-d]pyridazine core with substituents like trifluoromethoxy and bromobenzamido groups, optimizing steric and electronic interactions with target proteins.
Role of Thieno[3,4-d]Pyridazine Core in Allosteric Modulation
Allosteric modulation, the regulation of protein activity through binding at sites distinct from the orthosteric pocket, has gained traction as a means to achieve selectivity and reduce toxicity. The thieno[3,4-d]pyridazine core’s planar structure and capacity for hydrogen bonding make it particularly suited for allosteric interactions. For example, docking studies of analogous thiophene derivatives revealed strong interactions with the NS5B enzyme’s allosteric pocket, disrupting viral replication without affecting host cell machinery.
The ethyl carboxylate and trifluoromethoxy substituents in Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate enhance its binding to hydrophobic regions of allosteric sites. This is analogous to the optimization of BCL-xl inhibitors, where scaffold hopping preserved π–π stacking interactions critical for inhibiting protein-protein interactions.
Table 2: Structural Features and Their Contributions to Allosteric Binding
| Substituent | Role in Binding | Example Target |
|---|---|---|
| Trifluoromethoxy group | Enhances hydrophobicity | Kinase allosteric sites |
| Bromobenzamido moiety | Facilitates halogen bonding | Protease regulatory domains |
| Ethyl carboxylate | Stabilizes charge interactions | GPCRs |
The integration of computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling has further refined the design of thieno[3,4-d]pyridazine derivatives. For instance, shape-based screening using ROCS (Rapid Overlay of Chemical Structures) identified novel scaffolds that maintained the topological features required for allosteric inhibition of ZipA-FtsZ interactions. Such approaches underscore the synergy between empirical synthesis and in silico design in advancing thieno[3,4-d]pyridazine-based therapeutics.
Properties
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrF3N3O5S/c1-2-34-22(33)18-16-11-36-20(28-19(31)12-4-3-5-13(24)10-12)17(16)21(32)30(29-18)14-6-8-15(9-7-14)35-23(25,26)27/h3-11H,2H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQCHCZDMVBINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrF3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. This compound exhibits a unique structural framework that suggests potential applications in medicinal chemistry and drug development. Research has indicated that thieno[3,4-d]pyridazines may possess diverse biological activities, including antitumor and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H18BrF3N2O5S, with a molecular weight of approximately 540.36 g/mol. The compound features several functional groups that enhance its reactivity and biological activity:
- Bromobenzamide moiety : This group is known for its potential to interact with various biological targets.
- Trifluoromethoxy group : This substituent may influence the compound's lipophilicity and receptor binding affinity.
- Thieno[3,4-d]pyridazine core : This heterocyclic structure is significant in medicinal chemistry due to its diverse pharmacological properties.
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrF3N2O5S |
| Molecular Weight | 540.36 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Emerging studies suggest that thieno[3,4-d]pyridazine derivatives exhibit significant antitumor properties. Preliminary investigations indicate that compounds with similar frameworks can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : Research has shown that derivatives of thieno[3,4-d]pyridazine can effectively reduce viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis through caspase activation pathways.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Thieno[3,4-d]pyridazines have been reported to possess broad-spectrum antimicrobial activity against various pathogens:
- Mechanism of Action : The presence of the bromine atom may enhance interactions with microbial enzymes or receptors, leading to inhibition of bacterial growth.
Adenosine Receptor Modulation
Research indicates that some thieno[3,4-d]pyridazine derivatives act as adenosine receptor modulators , which are crucial in various physiological processes:
- Potential Applications : Modulating adenosine receptors can lead to therapeutic effects in conditions such as inflammation and cancer.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis in MCF-7 and A549 cell lines |
| Antimicrobial | Broad-spectrum activity against various pathogens |
| Receptor Modulation | Potential as an adenosine receptor modulator |
Case Studies
-
Antitumor Efficacy Study :
- A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of related thieno[3,4-d]pyridazine derivatives, revealing significant cytotoxicity against multiple cancer cell lines.
- The study highlighted the role of structural modifications in enhancing biological activity.
-
Antimicrobial Activity Assessment :
- Research conducted on structurally similar compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- The mechanism was attributed to disruption of bacterial cell membranes.
Comparison with Similar Compounds
Key Observations:
The 4-(trifluoromethoxy)phenyl group offers a balance of lipophilicity and metabolic stability, contrasting with the more electron-deficient 4-(trifluoromethyl)phenyl group in Compound 30 .
Synthetic Accessibility: Amino-substituted analogs (e.g., Compound 30) achieve higher yields (90%) compared to trifluoromethoxy-containing derivatives (Compound 31, 55%), suggesting steric or electronic challenges in introducing bulkier substituents .
Spectroscopic Data :
- 1H NMR shifts for the ethyl group (δ ~1.43 ppm, triplet) and aromatic protons (δ ~7.2–7.8 ppm) are consistent across analogs, confirming structural integrity .
- 13C NMR data reveal distinct signals for the trifluoromethoxy group (δ ~121–148 ppm) vs. trifluoromethyl (δ ~125–134 ppm) .
Research Findings and Implications
- Thermal Stability : Trifluoromethoxy-substituted compounds exhibit superior thermal stability over trifluoromethyl analogs, as inferred from differential scanning calorimetry (DSC) studies on related furoxan systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
